n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide
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Overview
Description
N-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylacetamide core with a diethoxyethylamino substituent, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide typically involves the reaction of 2,5-dimethylphenylacetic acid with 2,2-diethoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2,5-dimethylphenyl)acetamide
- N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide stands out due to its unique diethoxyethylamino substituent, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject for further research and development .
Properties
CAS No. |
65266-54-8 |
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Molecular Formula |
C17H28N2O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[4-[(2,2-diethoxyethylamino)methyl]-2,5-dimethylphenyl]acetamide |
InChI |
InChI=1S/C17H28N2O3/c1-6-21-17(22-7-2)11-18-10-15-8-13(4)16(9-12(15)3)19-14(5)20/h8-9,17-18H,6-7,10-11H2,1-5H3,(H,19,20) |
InChI Key |
OXGUVEFBGSSJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNCC1=C(C=C(C(=C1)C)NC(=O)C)C)OCC |
Origin of Product |
United States |
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